5-乙酰尼古丁腈

描述

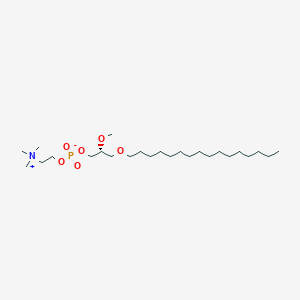

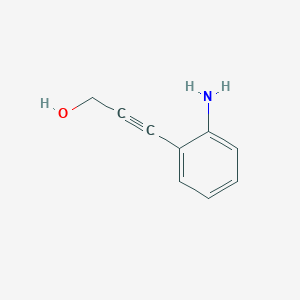

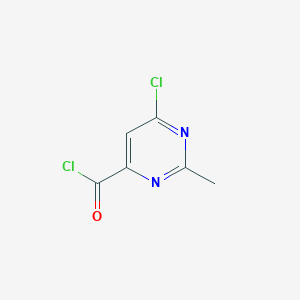

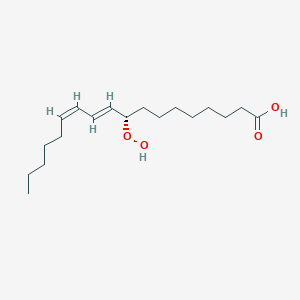

5-Acetylnicotinonitrile is a chemical compound with the molecular formula C8H6N2O . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of nicotine and its analogues, which could include 5-Acetylnicotinonitrile, involves the cyclization of mesylated 1-(3-pyridinyl)-1,4, and 1,5-diol derivatives to form the pyrrolidino or piperidino fragments .Molecular Structure Analysis

The molecular structure of 5-Acetylnicotinonitrile consists of a pyridine ring attached to a nitrile group and an acetyl group . The exact structure and properties can be further analyzed using techniques such as nuclear magnetic resonance and chromatography .科学研究应用

新烟碱类杀虫剂和环境影响

新烟碱类化合物,包括与 5-乙酰尼古丁腈类似的化合物,因其在农业中有效的害虫控制特性而被广泛使用。它们作用于昆虫中的烟碱型乙酰胆碱受体,为农作物提供针对各种害虫的保护。然而,人们对其环境影响提出了担忧,特别是对非目标物种,如传粉媒介和水生无脊椎动物。研究强调需要重新评估和寻找潜在的更安全的替代品,因为它们在环境中持久存在和积累,影响生态系统服务和生物多样性 (Fedchenko 等人,2020); (Goulson, 2013)。

微生物降解和生物修复

新烟碱类化合物的环境残留物显着增加,引发了人们对其对人类和动物毒性的担忧。对新烟碱类化合物微生物降解的研究已经确定了能够分解这些化合物的微生物,为受污染场地的修复提供了一种经济高效且环保的方法。这项研究强调了开发系统修复方法以解决新烟碱类化合物残留污染的重要性 (Pang 等人,2020)。

对蜜蜂的神经生理影响

新烟碱类化合物对蜜蜂(一种关键的传粉媒介)的神经生理影响已经得到研究,以了解蜜蜂种群的减少。这些杀虫剂靶向蜜蜂大脑中的兴奋性神经递质乙酰胆碱,影响对蜂群生存至关重要的行为。对这一主题的科学数据进行的审查强调需要进一步研究以阐明新烟碱类化合物影响蜜蜂行为的神经机制,重点关注不同的接触途径和剂量 (Cabirol & Haase, 2019)。

昆虫烟碱型乙酰胆碱受体的结合研究

了解新烟碱类化合物与昆虫中的烟碱型乙酰胆碱受体 (nAChR) 之间的相互作用对于开发对害虫具有选择性的杀虫剂至关重要,而对非目标物种没有选择性。结合研究提供了对 nAChR 结合位点数量及其性质的见解,为开发具有更高特异性和更低环境影响的杀虫剂提供了基础 (Taillebois 等人,2018)。

属性

IUPAC Name |

5-acetylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-6(11)8-2-7(3-9)4-10-5-8/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWARPXHQPSUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304273 | |

| Record name | 5-Acetyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetylnicotinonitrile | |

CAS RN |

135450-74-7 | |

| Record name | 5-Acetyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135450-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)